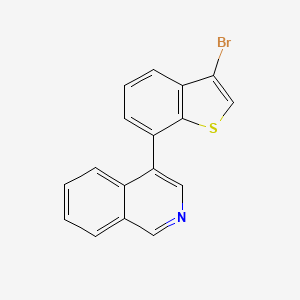
4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline is an organic compound that belongs to the class of isoquinolines and benzothiophenes. These compounds are known for their aromatic properties and are often used in various chemical and pharmaceutical applications due to their unique structural characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline hydrochlorides with bromine in nitrobenzene, which yields 4-bromo-isoquinoline . This compound can then be further reacted with benzothiophene derivatives to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination and coupling reactions on a larger scale. The use of efficient catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
化学反应分析
Types of Reactions
4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
科学研究应用
4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and other industrial chemicals.
作用机制
The mechanism of action of 4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, it may inhibit certain enzymes or receptors involved in disease pathways .
相似化合物的比较
Similar Compounds
Benzothiophene: An aromatic compound with a similar structure but lacks the isoquinoline moiety.
Isoquinoline: A heterocyclic aromatic organic compound that forms the core structure of 4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline.
Quinoline: Similar to isoquinoline but with a different arrangement of the nitrogen atom in the ring.
Uniqueness
This compound is unique due to its combined isoquinoline and benzothiophene structures, which confer distinct chemical and biological properties.
属性
分子式 |
C17H10BrNS |
|---|---|
分子量 |
340.2 g/mol |
IUPAC 名称 |
4-(3-bromo-1-benzothiophen-7-yl)isoquinoline |
InChI |
InChI=1S/C17H10BrNS/c18-16-10-20-17-13(6-3-7-14(16)17)15-9-19-8-11-4-1-2-5-12(11)15/h1-10H |
InChI 键 |
HTRFRTBUXIQGIR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=CC4=C3SC=C4Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


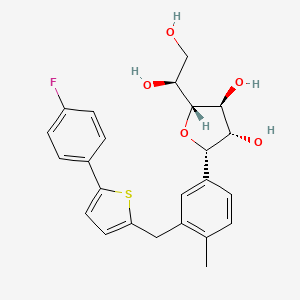

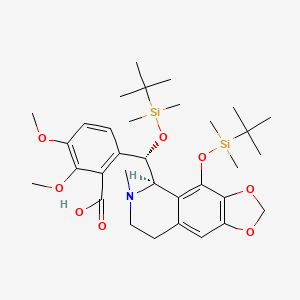
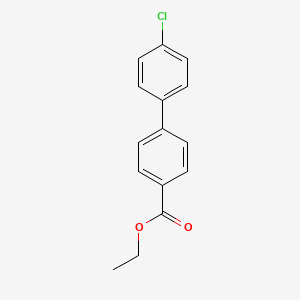

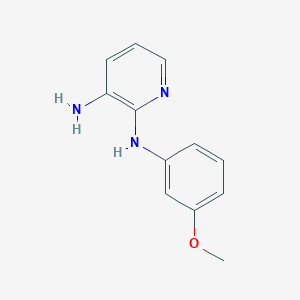
![2-pyridin-4-yl-1H-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B13847312.png)
![Quinoline, 2-methoxy-3-[5-(2-methoxyethoxy)-1H-indol-2-yl]-](/img/structure/B13847316.png)
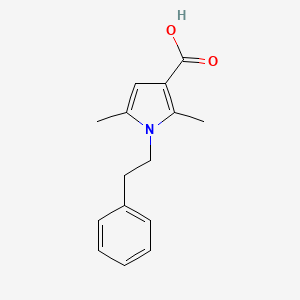

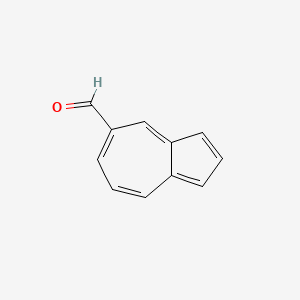
![2-[(3-Aminophenyl)sulfanylmethyl]-5-(6-aminopurin-9-yl)oxolane-3,4-diol](/img/structure/B13847349.png)
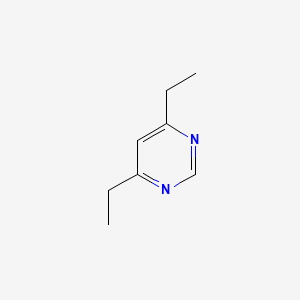
![azane;[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13847357.png)
